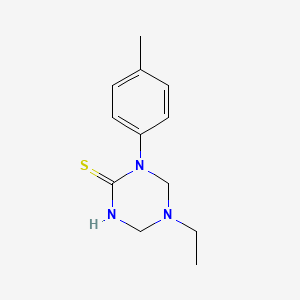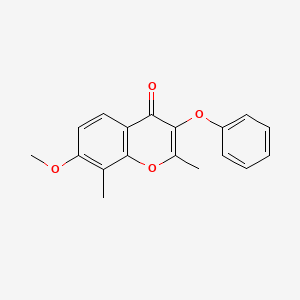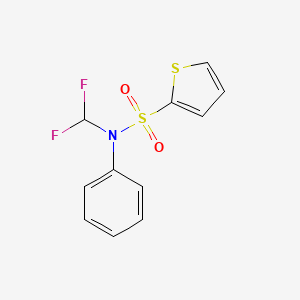![molecular formula C14H21NO3S B5631820 (3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol](/img/structure/B5631820.png)
(3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol, also known as L-THP, is a naturally occurring compound that has been found to possess various biological activities. It is a chiral molecule that belongs to the class of pyrrolidinols and furoyl derivatives. L-THP has been synthesized using various methods and has been extensively studied for its therapeutic potential.
Mécanisme D'action
The mechanism of action of (3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol is not fully understood. However, it has been suggested that (3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. (3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol has also been found to interact with various receptors, including the NMDA receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
(3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and MCP-1. (3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol has also been found to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as SOD and CAT. In addition, (3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol has been shown to protect against neuronal damage by reducing the levels of glutamate and increasing the levels of GABA.
Avantages Et Limitations Des Expériences En Laboratoire
(3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol has several advantages for lab experiments. It is a naturally occurring compound that is relatively easy to synthesize. (3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol has also been extensively studied for its biological activities, making it a useful tool for researchers. However, (3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol has some limitations for lab experiments. It is a chiral molecule, which can complicate its synthesis and analysis. In addition, the mechanism of action of (3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of (3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study the pharmacokinetics and pharmacodynamics of (3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol, including its absorption, distribution, metabolism, and excretion. In addition, (3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol could be studied for its potential as a therapeutic agent for various diseases, such as inflammation, neurodegeneration, and cancer. Finally, (3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol could be used as a lead compound for the development of novel drugs with improved efficacy and safety.
Méthodes De Synthèse
(3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol can be synthesized using various methods. One of the most common methods is the reduction of furoic acid to 5-(methylthio)methylfuran-2-carboxylic acid, followed by the coupling of the resulting acid with (R)-3,4,4-trimethylpyrrolidine-3-carboxylic acid. The final step involves the reduction of the resulting ester to (3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol. Other methods include the use of chiral auxiliaries and enzymatic resolution.
Applications De Recherche Scientifique
(3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol has been extensively studied for its therapeutic potential. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. (3R)-3,4,4-trimethyl-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinol has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and protect against neuronal damage. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
IUPAC Name |
[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-13(2)8-15(9-14(13,3)17)12(16)11-6-5-10(18-11)7-19-4/h5-6,17H,7-9H2,1-4H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHSDQRUONMNHM-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1(C)O)C(=O)C2=CC=C(O2)CSC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CN(CC1(C)C)C(=O)C2=CC=C(O2)CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]-[5-(methylsulfanylmethyl)furan-2-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-isoxazolecarboxamide](/img/structure/B5631739.png)



![N,5-dimethyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5631778.png)

![(1S*,5R*)-6-[3-(4-pyridinyl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5631789.png)
![7,11,18,21-tetraoxatrispiro[5.2.2.5~12~.2~9~.2~6~]henicosane](/img/structure/B5631801.png)
![1-(cyclopentylcarbonyl)-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5631804.png)
![N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B5631808.png)
![4-(1-ethyl-1H-imidazol-2-yl)-1-[(3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5631814.png)
![2-{[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]carbonyl}-8-fluoroquinolin-4(1H)-one](/img/structure/B5631833.png)
![2-[1-(2,4-difluorophenyl)-5-(2-pyridin-4-ylethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5631842.png)
